molecular formula C25H44ClN3O2 B3053490 Dofamium Chloride CAS No. 54063-35-3

Dofamium Chloride

Cat. No.: B3053490
CAS No.: 54063-35-3
M. Wt: 454.1 g/mol
InChI Key: AOAQBXAGGBSALU-UHFFFAOYSA-N
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Description

Dofamium chloride is a quaternary ammonium compound with the molecular formula C25H44ClN3O2. It is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its amphipathic nature, which means it has both hydrophilic and hydrophobic regions in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dofamium chloride can be synthesized through the reaction between benzyl chloride and dimethyl amino ethanol (DMAE). The reaction yields a quaternary ammonium salt that can be further purified through recrystallization processes. The general reaction conditions involve the use of solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

Dofamium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of dofamium chloride involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it an effective disinfectant and preservative. Additionally, this compound can interact with specific molecular targets and pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dofamium chloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct amphipathic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions. Its versatility and effectiveness in various fields, from chemistry to medicine, further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N3O2.ClH/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23;/h13-15,17-18H,5-12,16,19-22H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQBXAGGBSALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54063-35-3
Record name Dofamium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dofamium chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dofamium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DOFAMIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5504169OQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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